molecular formula C32H72N2O8S2 B1589252 Bis(tetrabutylammonium) Peroxydisulfate CAS No. 88505-29-7

Bis(tetrabutylammonium) Peroxydisulfate

Cat. No. B1589252
CAS RN: 88505-29-7
M. Wt: 677.1 g/mol
InChI Key: WTEHZLSBCPFRHB-UHFFFAOYSA-L
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Description

Bis(tetrabutylammonium) Peroxydisulfate, also known as Tetrabutylammonium Peroxydisulfate, is a chemical compound with the molecular formula C32H72N2O8S2 and a molecular weight of 677.05 . It is a white to almost white powder or crystal .


Chemical Reactions Analysis

Bis(tetrabutylammonium) Peroxydisulfate has been used as a catalyst in various chemical reactions. For example, it has been used in a nickel-catalyzed oxidation of primary alcohols, providing access to various aliphatic, aromatic, and heterocyclic nitriles .


Physical And Chemical Properties Analysis

Bis(tetrabutylammonium) Peroxydisulfate is a solid at 20 degrees Celsius . It should be stored at temperatures between 0-10°C and should be kept away from heat as it is heat sensitive .

Scientific Research Applications

Oxidation and Synthesis Reactions

Bis(tetrabutylammonium) peroxydisulfate has been utilized in various oxidation and synthesis reactions. A study by Kim et al., 1994 demonstrated its efficacy as a sulfate radical source for efficient organic syntheses, including oxidations of alcohols to ketones. Similarly, Chen et al., 2002 and Chen et al., 2000 explored its use in nickel-catalyzed synthesis of nitriles from primary alcohols.

Degradation of Organic Contaminants

The compound has been employed in environmental applications, particularly in the degradation of organic contaminants. Qi et al., 2017 investigated its use in enhancing the degradation efficiency of bisphenol A, a common endocrine disruptor, in water.

Kinetic Studies

Kinetic studies, such as the one conducted by Babu et al., 1977, have used bis(tetrabutylammonium) peroxydisulfate to understand the mechanisms of chemical reactions, specifically the oxidation of certain amines.

Optical Properties

In the field of materials science, bis(tetrabutylammonium) peroxydisulfate has been involved in the study of optical properties. Sun et al., 2006 and Yang et al., 2008 examined its role in characterizing third-order optical nonlinearity, which has implications for optical switching technologies.

Miscellaneous Applications

Other notable applications include the study of novel electrochemical processes (Lin et al., 2013), selective oxidation of sulfides to sulfoxides (Park et al., 2004), and preparation and characterization of facilitated transport membranes (Esmaeili et al., 2015).

Safety And Hazards

Bis(tetrabutylammonium) Peroxydisulfate is classified as a dangerous substance. Heating may cause a fire (Hazard Statement: H242) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and storing away from other materials . It is also recommended to wear protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for the use of Bis(tetrabutylammonium) Peroxydisulfate are not explicitly stated in the literature, its use as a catalyst in various chemical reactions suggests potential for further exploration in organic synthesis .

properties

IUPAC Name

sulfonatooxy sulfate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.H2O8S2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-9(2,3)7-8-10(4,5)6/h2*5-16H2,1-4H3;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEHZLSBCPFRHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451984
Record name Bis(tetrabutylammonium) Peroxydisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tetrabutylammonium) Peroxydisulfate

CAS RN

88505-29-7
Record name Bis(tetrabutylammonium) Peroxydisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tetrabutylammonium) Peroxydisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Nukala, K Gullapelli, R Konakanchi - 2023 - researchsquare.com
Tetra butyl ammonium Peroxy disulfate has been found to be an efficient and rapid medium for thesynthesis of novel substituted imidazoles. The current investigation involving different …
Number of citations: 2 www.researchsquare.com
J Lee, D Bhattarai, G Keum - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
(Tetrabutylammonium peroxydisulfate) [ 88505‐29‐7 ] C 32 H 72 N 2 O 8 S 2 (MW 434.59) InChI = 1S/2C16H36N.H2O8S2/c2*1‐5‐9‐13‐17(14‐10‐6‐2,15‐11‐7‐3)16‐12‐8‐4;1‐9(2,3)…
Number of citations: 1 onlinelibrary.wiley.com
VG Kasradze, IB Ignatyeva, RA Khusnutdinov… - Chemistry of …, 2012 - Springer
An efficient method has been developed for the preparation of halo derivatives of 6-methyluracil by employing oxidative halogenation. Elemental halogens and potassium halides were …
Number of citations: 24 link.springer.com
BA Mir, S Rajamanickam - Green Chemistry-New Perspectives, 2022 - intechopen.com
The formation of carbon-carbon/carbon-heteroatom bonds by oxidative transformations is a hotly debated topic in chemistry. K2S2O8 has emerged as a cost-effective inorganic oxidant …
Number of citations: 1 www.intechopen.com
H Lai, J Xu, J Lin, D Zha - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Isoindolinones are ubiquitous structural motifs in natural products and pharmaceuticals. Establishing an efficient method for structural modification of isoindolinones could significantly …
Number of citations: 6 pubs.rsc.org
HN OC6f5, NO NO - The development of new procedures for …, 2016 - scholar.archive.org
In 2003, Chen and co-workers presented an ethylenediammonium diacetate (EDDA) catalyzed Knoevenagel condensation between aldehydes or ketones with active methylene in …
Number of citations: 4 scholar.archive.org
MZ Zhang, WT Li, YY Li, Q Wang, C Li… - The Journal of …, 2021 - ACS Publications
A facile and versatile method for generating radicals from Csp 3 –H bonds under metal-free and organic-peroxide-free conditions was developed. By combining safe persulfate and low-…
Number of citations: 10 pubs.acs.org
MH Huang, WJ Hao, G Li, SJ Tu, B Jiang - Chemical Communications, 2018 - pubs.rsc.org
Over the past years, impressive progress has been made on the development of the chemoselective and direct formation of carbon–carbon and carbon–heteroatom bonds involving …
Number of citations: 180 pubs.rsc.org
X Mi, C Wang, M Huang, Y Wu… - The Journal of Organic …, 2015 - ACS Publications
A new and efficient metal-free tandem acylation/cyclization of alkynoates with aldehydes was developed for the synthesis of 3-acyl-4-arylcoumarins. The reaction was achieved by the …
Number of citations: 102 pubs.acs.org
X Liu - 2021 - search.proquest.com
This thesis work focuses on developing facile, low-cost, and environmentally friendly reactions, specifically the iron and iodine-mediated reactions, including (1) iron-catalyzed reductive …
Number of citations: 2 search.proquest.com

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